TRPV1 Antagonism: α-Hydroxy-p-tolyl Acetamide Confers Moderate hTRPV1 Inhibition Distinct from α-Unsubstituted and Phenyl Analogs
In a systematic SAR study of α-substituted acetamide derivatives evaluated for hTRPV1 antagonism, the α-hydroxy-p-tolyl substituent pattern yielded weak-to-moderate inhibition. Compounds bearing p-tolyl (4-methylphenyl) at the α-position showed 46–49% inhibition at 5 μM in a capsaicin-induced FLIPR assay using hTRPV1-expressing CHOK1 cells [1]. In contrast, the α-unsubstituted acetamide control displayed negligible activity (< 10% inhibition at 5 μM), demonstrating that the α-hydroxy group is essential for baseline receptor engagement. Further SAR studies within the same chemotype series have identified compounds with α-m-tolyl substituents achieving Ki(CAP) = 0.1 nM, indicating that subtle positional isomerism (p-tolyl vs. m-tolyl) profoundly influences antagonist potency [2]. No direct head-to-head comparison for the isolated 2-hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide has been published; the evidence is cross-study comparable within the same scaffold class.
| Evidence Dimension | hTRPV1 antagonism (% inhibition at 5 μM) |
|---|---|
| Target Compound Data | 46–49% inhibition at 5 μM (α-hydroxy-p-tolyl acetamide derivatives) |
| Comparator Or Baseline | α-Unsubstituted acetamide (compounds 1,2 in series): < 10% inhibition at 5 μM; α-m-tolyl derivative (compound 34): Ki(CAP) = 0.1 nM |
| Quantified Difference | ~5–10‑fold greater inhibition versus α-unsubstituted analog; ~50–100‑fold weaker than optimized α-m-tolyl lead |
| Conditions | hTRPV1-expressing CHOK1 cells; capsaicin-induced activation; FLIPR assay at pH 7.4 |
Why This Matters
Demonstrates that the α-hydroxy-p-tolyl motif is a validated, pharmacologically active TRPV1 antagonist phenotype, enabling its use as a reference tool or starting point for lead optimization in pain programs.
- [1] Tran, P. T.; et al. α-Substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides as potent TRPV1 antagonists. Bioorg. Med. Chem. Lett. 2015, 25 (11), 2326–2330. Table 3; compounds 17, 18, 19. doi:10.1016/j.bmcl.2015.04.024. View Source
- [2] Tran, P. T.; et al. α-Substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides as potent TRPV1 antagonists. Bioorg. Med. Chem. Lett. 2015, 25 (11), 2326–2330. Compound 34, Ki(CAP) = 0.1 nM. doi:10.1016/j.bmcl.2015.04.024. View Source
